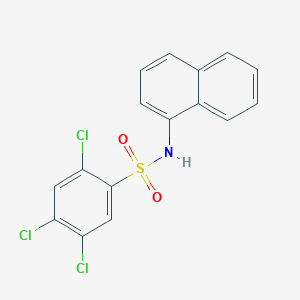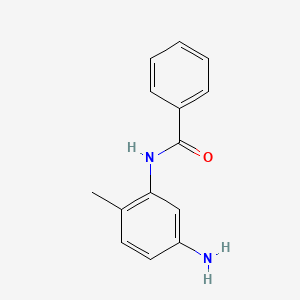![molecular formula C15H14N6O4 B2507519 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034508-75-1](/img/structure/B2507519.png)
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as 1,2,4-oxadiazole and 1,2,3-triazole rings, as well as a benzo[d][1,3]dioxole moiety. These structural features are common in compounds with antimicrobial properties, as seen in the research on various triazole and oxadiazole derivatives .
Synthesis Analysis
The synthesis of related triazole derivatives often involves multi-step reactions starting from various ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of 1,2,4-triazole derivatives with antimicrobial activities . Similarly, the synthesis of benzoxazole-based oxadiazoles involves the use of benzoxazole-2-carboxylic acid and its derivatives as raw materials . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting from a methyl ester and involving the formation of oxadiazole and triazole rings through cyclization reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple nitrogen-rich heterocycles, which contribute to their potential as energetic materials or as pharmacophores in drug design. The presence of a 1,2,4-oxadiazole ring, in particular, is associated with a variety of biological activities . The molecular structure is typically elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography in some cases .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in the heterocyclic rings. For instance, the oxadiazole and triazole rings can participate in various chemical reactions, including nucleophilic substitution and the formation of Schiff bases, as seen in the synthesis of triazole derivatives . The presence of a carboxamide group could also allow for further derivatization or participation in the formation of complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of multiple nitrogen atoms typically results in high nitrogen content, which can contribute to energetic properties, as seen in the nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The thermal stability of these compounds can be assessed using differential scanning calorimetry (DSC), and their sensitivity to impact and friction can be evaluated to determine their safety in handling . The calculated density and enthalpy of formation can provide insights into their potential use as energetic materials .
Applications De Recherche Scientifique
Antimicrobial Applications
A series of novel compounds incorporating elements of the 1,3,4-oxadiazole and 1,2,3-triazole moieties, similar to the core structure of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential use of such compounds in combating various bacterial and fungal strains:
Design and Synthesis for Antimicrobial Activity : The design and synthesis of compounds related to the mentioned chemical structure have shown efficacy as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria. This research underscores the potential for developing new antibiotics based on this chemical framework (Vodela et al., 2013).
Anticancer and Antimicrobial Evaluation : Another study focused on the synthesis of related compounds, assessing their anticancer and antimicrobial potential. These compounds, which share structural similarities with the oxadiazole and triazole moieties, exhibited moderate to excellent activities, highlighting their therapeutic potential beyond just antimicrobial applications (Ravinaik et al., 2021).
Biological Activity Investigations : Further investigations into the biological activities of compounds containing oxadiazole and triazole structures have revealed good to moderate activity against various microbial strains, indicating the broad spectrum of their potential applications in antimicrobial therapy (Başoğlu et al., 2013).
Mécanisme D'action
Target of Action
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Pharmacokinetics
The absorption range from 168803 to 179646 cm −1 corresponds to carbonyl stretch of ester and carboxylic acid .
Result of Action
Some 1,2,4-oxadiazole derivatives have been recognized as promising anticancer agents .
Action Environment
The thermal stabilities of some 1,2,4-oxadiazole derivatives have been determined by thermogravimetric analysis (tg) and differential scanning calorimetry (dsc), indicating that these compounds have moderate thermal stabilities .
Propriétés
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c1-9-17-15(25-19-9)11-7-21(20-18-11)5-4-16-14(22)10-2-3-12-13(6-10)24-8-23-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGTHOZKGNLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)
![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)